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Compound of Interest

Compound Name: 2-(Furan-3-yl)azetidine

CAS No.: 777886-79-0

Cat. No.: B1469242 Get Quote

Executive Summary
The azetidine ring (a saturated 4-membered nitrogen heterocycle) is a critical scaffold in

modern drug discovery, serving as a conformationally restricted bioisostere of proline,

piperidine, or acyclic amines. Unlike the rigid cyclopropane or the well-defined chair of

cyclohexane, azetidine exists in a dynamic equilibrium driven by ring strain (~25.4 kcal/mol)

and torsional forces.

For 2-substituted azetidines, this equilibrium is non-trivial. The interplay between ring puckering

(the "butterfly" motion) and nitrogen inversion creates a complex conformational landscape that

dictates binding affinity and metabolic stability. This guide details the theoretical framework,

experimental determination via NMR, and computational modeling of these systems.

Theoretical Framework: The Energy Landscape
The "Butterfly" Pucker
To alleviate eclipsing interactions between adjacent methylene protons, the azetidine ring

deviates from planarity. It adopts a puckered conformation characterized by a puckering angle (

), typically defined by the dihedral angle between the

and
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planes.

Unsubstituted Azetidine:

in the gas phase.

Barrier to Inversion: The energy barrier for ring flipping (passing through a planar transition

state) is extremely low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.

The 2-Substituent Effect
Introducing a substituent at the C2 position breaks the symmetry. The substituent (

) can adopt one of two pseudo-orientations:

Pseudo-Equatorial: The substituent projects away from the ring bulk. This is generally the

global minimum to minimize 1,2-steric repulsion with the N-substituent.

Pseudo-Axial: The substituent projects roughly perpendicular to the average plane. This is

often higher in energy unless stabilized by specific stereoelectronic effects (e.g., anomeric

effects with electronegative 2-substituents).

Nitrogen Inversion vs. Ring Flipping
The nitrogen atom in

-alkyl azetidines is pyramidal. It undergoes inversion (umbrella flip) with a barrier of ~6–10
kcal/mol, which is significantly higher than the ring puckering barrier.

Invertomers: For 2-substituted azetidines, N-inversion creates two distinct diastereomers (cis

and trans relative to the C2 substituent).

N-Acyl Azetidines: In peptide mimetics (e.g., azetidine-2-carboxylic acid residues), the amide

resonance flattens the nitrogen geometry, reducing the N-inversion complexity but locking

the ring into a specific pucker dependent on the cis/trans amide rotamer.

Experimental Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for solution-phase conformational

analysis. The rapid ring flipping averages the signals at room temperature, but the vicinal
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coupling constants (

) provide weighted average values that reveal the preferred population.

The Karplus Relationship for Azetidines
The Karplus equation correlates the dihedral angle (

) with the coupling constant (

). For 4-membered rings, the coefficients differ from standard acyclic systems due to bond
angle strain.

Key Diagnostic Rule: In 2-substituted azetidines, the cis and trans couplings between C2-H

and C3-H are diagnostic.

Parameter Typical Value (Hz) Structural Insight

(H2-H3) 8.4 – 8.9 Hz

Protons on the same face.[1]

Generally larger due to smaller

dihedral angle (~0-20°).

(H2-H3) 5.8 – 7.9 Hz

Protons on opposite faces.

Smaller value indicates a

dihedral angle closer to 90-

120°.

(H3a-H3b) -8 to -11 Hz

Geminal coupling. Magnitude

affected by ring strain and

electronegative substituents.

Note: If

, the ring is likely undergoing rapid flipping between two equally populated puckers,

or the ring is unusually planar (rare).
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NOE/ROESY Analysis
Nuclear Overhauser Effect (NOE) spectroscopy is essential for determining the relative

stereochemistry of the N-substituent (if the inversion is slow or locked).

Strong NOE: Between C2-H and N-substituent

Cis relationship (sterically crowded).

Weak/No NOE: Between C2-H and N-substituent

Trans relationship (preferred).

Computational Protocol
For precise prediction of barrier heights and conformer ratios, Density Functional Theory (DFT)

is the standard.

Recommended Workflow
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate initial

candidates, varying the ring pucker (

) and N-inversion.

Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or

B97X-D/def2-TZVP (includes dispersion corrections, crucial for small rings).

Frequency Calculation: Confirm minima (no imaginary frequencies) and Transition States

(one imaginary frequency corresponding to the ring flip).

Solvent Model: Use IEFPCM or SMD (e.g., in Chloroform or Water) as solvation stabilizes

the more polar conformers.

Energy Landscape Visualization
The following diagram illustrates the coupled equilibrium of Ring Puckering and Nitrogen

Inversion for a generic 2-substituted azetidine.
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Caption: The coupled equilibrium of Azetidine. Horizontal transitions represent the low-energy

ring flip (puckering), while vertical transitions represent the higher-energy nitrogen inversion.

Case Study: Azetidine-2-Carboxylic Acid (Aze)[2][3]
[4][5]
Azetidine-2-carboxylic acid (Aze) is a lower homologue of proline.[2] Its incorporation into

peptides dramatically alters the backbone topology.

Structure: X-ray crystallography reveals a ring buckle of ~11° in the zwitterionic form.

Bioactivity: Aze acts as a "collagen poison." Because the ring is more rigid and has different

bond angles than proline, it destabilizes the collagen triple helix when misincorporated.

Drug Design: In N-acetyl-Aze derivatives (peptide models), the cis isomer of the amide bond

is more populated than in proline derivatives due to reduced steric clash between the N-

acetyl group and the C2-carboxylate.

References
Conformational Analysis of Azetidines:J. Org. Chem., "Conformational Preferences of Proline

Analogues with Different Ring Size."

NMR Coupling Constants:Beilstein J. Org. Chem., "NMR-prove of configuration: Karplus

relationship in 4-membered rings."

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1469242?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/36286023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Reactivity:RSC Org. Biomol. Chem., "Recent Advances in the Synthesis and

Reactivity of Azetidines."

Azetidine-2-Carboxylic Acid Crystal Structure:J. Am. Chem. Soc., "Crystal structure and

conformation of L-azetidine-2-carboxylic acid."

Nitrogen Inversion Barriers:J. Phys. Chem. A, "Ring inversion barrier of diazepam and

derivatives (Comparative context for azanuclei)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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